3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features both a thieno and pyrazole ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-c]pyrazole derivatives with suitable amines and carboxylic acids. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted thieno[2,3-c]pyrazole derivatives .
Scientific Research Applications
3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its use as a D-amino acid oxidase inhibitor.
Thieno[2,3-c]pyrazole derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups provide versatile sites for further functionalization, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C6H5N3O2S |
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Molecular Weight |
183.19 g/mol |
IUPAC Name |
3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5N3O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,10,11)(H3,7,8,9) |
InChI Key |
AISKVSCYBSRBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NNC(=C21)N)C(=O)O |
Origin of Product |
United States |
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